molecular formula C8H2F3N3 B3050406 4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile CAS No. 25693-94-1

4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile

Cat. No.: B3050406
CAS No.: 25693-94-1
M. Wt: 197.12 g/mol
InChI Key: DWSBLPOJFMENII-UHFFFAOYSA-N
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Description

4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile: is a fluorinated aromatic compound with the molecular formula C8H2F3N3 and a molecular weight of 197.12 g/mol . This compound is characterized by the presence of three fluorine atoms, an amino group, and two nitrile groups attached to a benzene ring. It is primarily used in chemical research and as an intermediate in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-nitro-3,5,6-trifluorobenzonitrile, is reacted with ammonia or an amine under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and subsequent substitution reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .

Mechanism of Action

The mechanism of action of 4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various biochemical reactions. The amino group can form hydrogen bonds, while the nitrile groups can act as electron-withdrawing groups, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison: 4-Amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3N3/c9-5-3(1-12)4(2-13)6(10)8(14)7(5)11/h14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSBLPOJFMENII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)N)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407649
Record name 4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25693-94-1
Record name 4-amino-3,5,6-trifluorobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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